molecular formula C8H17FN2 B3187497 1-(2-Fluoro-2-methylpropyl)piperazine CAS No. 1547064-97-0

1-(2-Fluoro-2-methylpropyl)piperazine

Cat. No.: B3187497
CAS No.: 1547064-97-0
M. Wt: 160.23
InChI Key: NIXYLUMNSQCNCQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-2-methylpropyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a fluoro and a methyl group attached to the propyl chain, which is further connected to the piperazine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(2-hydroxy-2-methylpropyl)piperazine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-2-methylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The fluoro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Azido or cyano derivatives of this compound.

Scientific Research Applications

1-(2-Fluoro-2-methylpropyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other piperazine derivatives.

Comparison with Similar Compounds

  • 1-(2-Chloro-2-methylpropyl)piperazine
  • 1-(2-Bromo-2-methylpropyl)piperazine
  • 1-(2-Hydroxy-2-methylpropyl)piperazine

Comparison: 1-(2-Fluoro-2-methylpropyl)piperazine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and hydroxy analogs, the fluoro derivative often exhibits higher stability and different reactivity patterns. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(2-fluoro-2-methylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2/c1-8(2,9)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXYLUMNSQCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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